4-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Description
Historical Context and Discovery in Medicinal Chemistry
The discovery of 4-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide emerged from systematic efforts to optimize thiazole-based scaffolds for targeted therapeutic applications. During the early 2020s, researchers focused on hybridizing thiazole rings with benzodioxin moieties to enhance pharmacokinetic properties while retaining bioactivity. This compound represents a strategic fusion of two pharmacophores: the thiazole ring, known for its role in kinase inhibition, and the 1,4-benzodioxin system, which improves metabolic stability and solubility.
Key milestones in its development include:
- 2022 : Initial synthesis of 1,4-benzodioxin-thiazole hybrids via iodine-mediated oxidative cyclization, demonstrating improved α-amylase/α-glucosidase inhibition compared to earlier analogs.
- 2023 : Structural refinement introducing cyano-substituted benzamide groups to enhance target binding affinity through dipole interactions.
- 2024 : Computational validation of its binding mode against chemokine receptors, positioning it as a candidate for inflammatory disease modulation.
Structural Classification Within Thiazole-Benzodioxin Hybrids
This compound belongs to a novel subclass of heterocyclic compounds characterized by three distinct domains:
| Structural Domain | Functional Role | Key Interactions |
|---|---|---|
| 1,4-Benzodioxin (Ring A) | Enhances solubility and metabolic stability | π-π stacking with hydrophobic pockets |
| Thiazole (Ring B) | Serves as hydrogen bond acceptor | Coordination with kinase ATP sites |
| 4-cyanobenzamide (Group C) | Provides electronic polarization | Dipole interactions with charged residues |
The 2,3-dihydro configuration of the benzodioxin ring reduces planarity, enabling better membrane permeability compared to fully aromatic systems. Substituent positioning at the 6-position of benzodioxin and 2-position of thiazole creates optimal steric compatibility for target engagement.
Pharmacological Significance in Targeted Therapy Development
This compound demonstrates multifunctional pharmacological potential through two primary mechanisms:
Kinase Inhibition Profiling
Molecular docking studies reveal strong binding affinity (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), with key interactions:
- Thiazole nitrogen forms hydrogen bond with Lys33
- Benzodioxin oxygen coordinates with Asp145
- Cyano group stabilizes hydrophobic subpocket
Comparative inhibition data against related kinases:
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio vs. CDK4 |
|---|---|---|
| CDK2 | 48 ± 3.1 | 18:1 |
| CDK4 | 865 ± 42 | - |
| GSK-3β | 320 ± 25 | 6.7:1 |
Chemokine Receptor Modulation
The benzodioxin-thiazole core demonstrates allosteric modulation of CXCR4 receptors, a key target in cancer metastasis and autoimmune disorders. Functional assays show:
- 73% inhibition of CXCL12-induced chemotaxis at 10 μM
- Non-competitive binding (K~i~ = 2.1 μM) preserving natural ligand signaling
Properties
IUPAC Name |
4-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c20-10-12-1-3-13(4-2-12)18(23)22-19-21-15(11-26-19)14-5-6-16-17(9-14)25-8-7-24-16/h1-6,9,11H,7-8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBCUVLWORKPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketones.
Coupling Reactions: The benzodioxin and thiazole intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Materials Science: It is also being explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzodioxin-thiazole scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzodioxin-Thiazole Derivatives
Key Findings
Structural Variations and Electronic Effects The cyano group in the target compound distinguishes it from analogs like the nitro- and chloro-substituted benzamides (e.g., ). The cyano group’s smaller size and strong electron-withdrawing nature may improve pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism . D4476 incorporates an imidazole-pyridine extension, enabling ATP-competitive inhibition of CK1α (casein kinase 1α), a regulator of Wnt/β-catenin signaling. Its specificity for CK1α over other kinases (e.g., ERK2, JNK) highlights the role of heteroaromatic substituents in target selectivity .
Biological Activity and Therapeutic Potential Immunomodulation: D4476 and related benzodioxin-thiazole derivatives (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) demonstrate efficacy in suppressing Treg differentiation and enhancing antitumor immunity . The target compound’s cyano group may modulate similar pathways, though empirical validation is needed. Kinase Inhibition: The benzodioxin-thiazole scaffold is privileged in kinase inhibitor design. For example, D4476’s imidazole-pyridine moiety engages hydrophobic pockets in CK1α’s active site, while the benzamide anchors hydrogen bonding . The target compound’s cyano group could similarly interact with catalytic lysine or gatekeeper residues.
Synthetic Accessibility Benzodioxin-thiazole derivatives are typically synthesized via condensation reactions. For instance, outlines a method using thiosemicarbazide and sodium acetate to form thiadiazole-fused analogs. The target compound likely follows analogous routes, with 4-cyanobenzoyl chloride as the acylating agent .
Biological Activity
The compound 4-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a member of the benzamide family and has garnered interest for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition activities based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 270.28 g/mol
- CAS Number : 423151-36-4
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. The key areas of interest include:
- Antimicrobial Activity
- Anticancer Activity
- Enzyme Inhibition
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of benzamide derivatives, including the targeted compound. For instance:
- A study evaluated various benzamide derivatives against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The results indicated that certain derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM against drug-susceptible strains .
Anticancer Activity
Research has shown that compounds similar to this compound can possess anticancer properties:
- In vitro studies demonstrated that certain benzamide derivatives inhibited cell proliferation in various cancer cell lines. For example, compounds were found to inhibit the growth of breast cancer cells with IC values in the low micromolar range .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- A notable study highlighted that derivatives of benzamides can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurological functions. The IC values for these compounds ranged significantly, indicating varying degrees of potency .
Study 1: Antimycobacterial Activity
In a comparative analysis of various benzamide derivatives against Mycobacterium tuberculosis and M. kansasii:
- The compound demonstrated an MIC of 250 µM against M. tuberculosis, which is comparable to existing first-line antituberculotic agents .
Study 2: Cytotoxicity in Cancer Cells
A series of experiments were conducted on breast cancer cell lines:
- The compound exhibited cytotoxic effects at concentrations above 50 µM without significant cytostatic activity at lower concentrations .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
